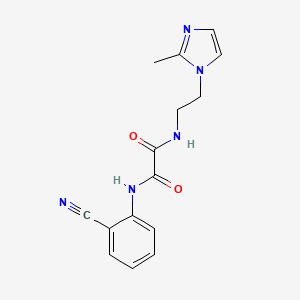

N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes a cyanophenyl group and an oxalamide group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide have been synthesized and characterized for various applications. For instance, imidazol-2-ylidenes, part of the N-heterocyclic carbenes (NHCs) family, show efficiency as catalysts in transesterification reactions, highlighting their potential in synthetic organic chemistry and industrial applications (Grasa, Nolan, et al., 2003). Similarly, new moisture-sensitive imine-functionalized NHC precursor salts have been reported, with their cobalt(III) complexes showing significant activity in the catalytic transfer hydrogenation (CTH) of ketones (Abubakar, Bala, et al., 2020), demonstrating the compound's relevance in catalysis and materials science.

Ionic Liquids and Electrochemical Applications

The use of imidazole-based ionic liquids in electrochemical applications has been explored, demonstrating the potential of related compounds in environmental and industrial processes. The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, for example, has been shown to modulate the electrochemical reduction of carbon dioxide, promoting the formation of carbon monoxide instead of oxalate anion, which could have implications for carbon capture technologies (Sun, Ramesha, et al., 2014).

Antimicrobial Activities

Research on fused derivatives of thiazoles, incorporating structures similar to the compound of interest, has shown antimicrobial activities against bacterial and fungal isolates, indicating potential pharmacological applications (Wardkhan, Youssef, et al., 2008).

Environmental Impact

Studies have also investigated the chronic toxicity of aqueous solutions containing imidazole-based ionic liquids, shedding light on the environmental safety aspects of these compounds. These findings are crucial for assessing the ecological risks associated with the use of imidazole-based compounds in industrial applications (Siciliano, Russo, et al., 2019).

Zukünftige Richtungen

The future directions for research on “N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide” and similar compounds could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by imidazole derivatives . Further studies could also focus on optimizing their synthesis processes and understanding their mechanisms of action.

Wirkmechanismus

Target of Action

The compound N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, also known as N’-(2-cyanophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide, is a complex molecule that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the aforementioned biological activities such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-11-17-6-8-20(11)9-7-18-14(21)15(22)19-13-5-3-2-4-12(13)10-16/h2-6,8H,7,9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFYCAPNINTBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone O-(4-methylbenzyl)oxime](/img/structure/B2885195.png)

![2-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2885196.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2885202.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2885205.png)

![3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2885207.png)

![3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2885208.png)

![N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2885211.png)

![N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide](/img/structure/B2885212.png)